molecular formula C12H15N3 B1426836 4-methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine CAS No. 1339417-79-6

4-methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine

Cat. No.: B1426836
CAS No.: 1339417-79-6
M. Wt: 201.27 g/mol
InChI Key: ZIPICRBLGVTJKQ-UHFFFAOYSA-N
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Description

4-methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine is an organic compound with a complex structure that includes a pyrazole ring substituted with a methyl group and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-methyl-1H-pyrazole-3-carboxylic acid with 1-phenylethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

4-methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-1H-pyrazol-3-amine: Lacks the phenylethyl group, resulting in different chemical and biological properties.

    1-(1-phenylethyl)-1H-pyrazol-3-amine:

Uniqueness

4-methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine is unique due to the presence of both the methyl and phenylethyl groups, which confer distinct chemical properties and potential applications. The combination of these substituents enhances the compound’s versatility in various fields of research and industry.

Properties

IUPAC Name

4-methyl-1-(1-phenylethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-8-15(14-12(9)13)10(2)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPICRBLGVTJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)C(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine
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